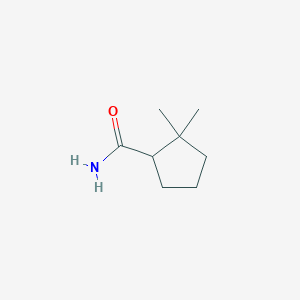

2,2-Dimethylcyclopentane-1-carboxamide

Description

Contextualization within Cyclopentane (B165970) Chemistry and Amide Functional Groups

The cyclopentane ring, a five-membered cycloalkane, is a prevalent motif in a vast array of natural products and synthetic molecules of biological importance. Its non-planar, puckered conformation provides a three-dimensional scaffold that can be strategically functionalized. The presence of the gem-dimethyl group at the 2-position introduces steric bulk and locks the conformation of the cyclopentane ring, which can have significant implications for its interaction with biological targets. This structural feature is often exploited in medicinal chemistry to enhance binding affinity and metabolic stability.

The amide functional group is one of the most fundamental and ubiquitous linkages in organic chemistry and biochemistry, most notably forming the backbone of peptides and proteins. Its chemical properties are characterized by the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts planarity and restricts rotation around the C-N bond. This rigidity is crucial for defining the secondary structure of proteins and the conformation of bioactive molecules. The amide group can also act as both a hydrogen bond donor and acceptor, facilitating intermolecular interactions that are critical for molecular recognition processes.

The combination of the rigid, sterically hindered cyclopentane scaffold with the versatile, hydrogen-bonding capable amide group in 2,2-Dimethylcyclopentane-1-carboxamide suggests a molecule with a well-defined three-dimensional structure and the potential for specific molecular interactions.

Significance as a Scaffold for Advanced Molecular Design and Synthesis

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds with diverse properties. This compound is an excellent candidate for such a scaffold for several reasons:

Structural Rigidity and Conformational Control: The gem-dimethyl group restricts the conformational flexibility of the cyclopentane ring, providing a more defined orientation for appended substituents. This is highly desirable in drug design, where a specific conformation is often required for optimal binding to a biological target.

Stereochemical Complexity: The molecule possesses a chiral center at the 1-position, meaning it can exist as two enantiomers. This stereochemical diversity can be exploited to develop stereospecific interactions with chiral biological molecules like enzymes and receptors.

Synthetic Tractability: The amide functional group is a versatile handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or undergo various coupling reactions to introduce a wide range of substituents. This allows for the systematic exploration of the chemical space around the scaffold.

The development of synthetic routes to gem-dimethylcyclopentane-fused arenes has highlighted the utility of the gem-dimethylcyclopentane unit in creating novel topologies for materials with interesting electro-optical properties. acs.orgnih.govthieme-connect.com This suggests that the 2,2-dimethylcyclopentane scaffold could also be valuable in materials science.

Below is an interactive data table summarizing the key features of the this compound scaffold and their implications for molecular design.

| Feature | Description | Significance in Molecular Design |

| Cyclopentane Ring | A five-membered aliphatic ring. | Provides a rigid, three-dimensional scaffold. |

| Gem-Dimethyl Group | Two methyl groups attached to the same carbon atom. | Induces conformational rigidity and steric hindrance. |

| Carboxamide Group | A functional group containing a carbonyl group linked to a nitrogen atom. | Offers sites for hydrogen bonding and serves as a versatile synthetic handle for further functionalization. |

| Chirality | The presence of a stereocenter at the C1 position. | Allows for the synthesis of enantiomerically pure compounds for stereospecific interactions. |

Overview of Existing Literature and Research Gaps Pertaining to this compound

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While a PubChem entry exists for this molecule (CID 10374546), there is a notable absence of dedicated studies on its synthesis, properties, or applications. nih.gov

However, the literature on related compounds provides a strong foundation for future investigations. For instance, various cyclopentane carboxamide derivatives have been explored for their potential biological activities, including antimicrobial and anticancer properties. ontosight.aiontosight.ai These studies demonstrate the potential of the cyclopentane carboxamide core in medicinal chemistry.

Furthermore, research into the synthesis of natural products containing gem-dimethylcyclobutane and gem-dimethylcyclopentane motifs is an active area. rsc.orgnih.gov These synthetic efforts often focus on developing novel methods for constructing these sterically hindered ring systems.

The existing body of work on related structures suggests that this compound is a promising, yet unexplored, molecule. Key research gaps that need to be addressed include:

Development of efficient and stereoselective synthetic routes: Establishing a reliable method to synthesize both enantiomers of this compound is crucial for any future studies.

Characterization of its physicochemical properties: A detailed understanding of its solubility, stability, and conformational preferences is necessary.

Exploration of its biological activity: Screening this compound and its derivatives against a range of biological targets could uncover novel therapeutic applications.

Investigation of its potential in materials science: The rigid scaffold could be incorporated into polymers or other materials to modulate their properties.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVHZOKJMCMKCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2,2 Dimethylcyclopentane 1 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for mapping the carbon-hydrogen framework of 2,2-dimethylcyclopentane-1-carboxamide.

The ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the two diastereotopic methyl groups at the C2 position, the diastereotopic methylene protons of the cyclopentane (B165970) ring at C3, C4, and C5, the methine proton at C1, and the two protons of the amide (-NH₂) group. The chemical shifts of the methyl protons would likely appear in the upfield region (around 0.8-1.2 ppm). The methylene protons of the cyclopentane ring would resonate in the range of 1.3-2.0 ppm, showing complex splitting patterns due to geminal and vicinal couplings. The methine proton at C1, being adjacent to the electron-withdrawing carboxamide group, would be deshielded and appear further downfield (around 2.2-2.8 ppm). The amide protons are expected to show a broad signal in the range of 5.0-8.0 ppm, and their chemical shift can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms. For this compound, eight distinct carbon signals are anticipated. The carbonyl carbon of the amide group is expected to have the largest chemical shift (in the range of 175-185 ppm). The quaternary carbon at C2 would appear around 35-45 ppm. The methine carbon at C1 would resonate in the region of 45-55 ppm. The two methyl carbons at C2 are expected to be in the upfield region (20-30 ppm), and the three methylene carbons of the cyclopentane ring (C3, C4, and C5) would likely appear in the range of 25-40 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 175-185 |

| C1-H | 2.2-2.8 | 45-55 |

| C2 | - | 35-45 |

| C3-H₂ | 1.3-2.0 | 25-40 |

| C4-H₂ | 1.3-2.0 | 25-40 |

| C5-H₂ | 1.3-2.0 | 25-40 |

| 2 x CH₃ | 0.8-1.2 | 20-30 |

| NH₂ | 5.0-8.0 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com For this compound, COSY would show correlations between the C1 methine proton and the adjacent C5 methylene protons, as well as correlations between the methylene protons on adjacent carbons of the cyclopentane ring (C3-H₂ with C4-H₂, and C4-H₂ with C5-H₂). This helps to trace the connectivity within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum by correlating it to its attached proton(s) in the ¹H NMR spectrum. For instance, the signal for the C1 methine proton would show a cross-peak with the C1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule. For this compound, HMBC would show correlations from the methyl protons to the C2 quaternary carbon and the C1 and C3 carbons. The C1 methine proton would show correlations to the carbonyl carbon, C2, and C5. The amide protons would show correlations to the carbonyl carbon and the C1 carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the vibrations of its skeletal structure.

The amide group in this compound will exhibit several characteristic vibrational modes.

N-H Stretching : The primary amide (-CONH₂) will show two distinct N-H stretching bands in the IR spectrum, typically in the region of 3100-3500 cm⁻¹. The asymmetric stretch appears at a higher frequency than the symmetric stretch.

C=O Stretching (Amide I band) : A strong absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, usually between 1630 and 1695 cm⁻¹. This is one of the most intense and characteristic bands for amides.

N-H Bending (Amide II band) : The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is typically observed in the range of 1590-1650 cm⁻¹.

C-N Stretching : The C-N stretching vibration is expected to appear in the region of 1400-1430 cm⁻¹.

The cyclopentane ring will have a series of characteristic vibrational modes, although they are generally weaker and less specific than the amide bands. These include:

C-H Stretching : The stretching vibrations of the C-H bonds on the cyclopentane ring will appear in the region of 2850-3000 cm⁻¹.

CH₂ Scissoring and Rocking : The bending vibrations of the methylene groups will give rise to absorptions in the 1450-1470 cm⁻¹ region (scissoring) and weaker bands in the 720-725 cm⁻¹ range (rocking).

Ring Puckering and Breathing Modes : The cyclopentane ring itself will have low-frequency vibrational modes corresponding to puckering and breathing of the ring structure, which may be observed in the Raman spectrum.

Expected Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| N-H Stretch (asymmetric & symmetric) | 3100-3500 | IR, Raman |

| C-H Stretch (alkyl) | 2850-3000 | IR, Raman |

| C=O Stretch (Amide I) | 1630-1695 | IR (strong), Raman (moderate) |

| N-H Bend (Amide II) | 1590-1650 | IR (strong) |

| CH₂ Scissoring | 1450-1470 | IR, Raman |

| C-N Stretch | 1400-1430 | IR, Raman |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₁₅NO), the calculated molecular weight is approximately 141.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 141.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for amides and substituted cycloalkanes.

Alpha-Cleavage : A common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group. This would involve the loss of the cyclopentyl group, leading to a prominent peak at m/z 44, corresponding to the [CONH₂]⁺ ion.

McLafferty Rearrangement : While a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on a flexible chain, related rearrangements involving hydrogen transfer from the cyclopentane ring could occur.

Loss of Amine Radical : Cleavage of the C-N bond can result in the loss of an •NH₂ radical (16 Da), leading to a fragment ion at m/z 125, corresponding to the [M-NH₂]⁺ acylium ion.

Ring Fragmentation : The dimethylcyclopentane ring can undergo fragmentation through various pathways. Loss of a methyl group (•CH₃, 15 Da) from the molecular ion would result in a fragment at m/z 126. Subsequent loss of ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da) from the ring is also possible.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Proposed Fragmentation Pathway |

| 141 | [C₈H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 126 | [M - CH₃]⁺ | Loss of a methyl radical |

| 125 | [M - NH₂]⁺ | Loss of an amine radical |

| 98 | [C₆H₁₀O]⁺ | Loss of C₃H₇ from the ring and rearrangement |

| 83 | [C₆H₁₁]⁺ | Loss of the carboxamide group |

| 69 | [C₅H₉]⁺ | Fragmentation of the cyclopentyl ring |

| 44 | [CONH₂]⁺ | Alpha-cleavage |

Reaction Chemistry and Transformational Pathways of 2,2 Dimethylcyclopentane 1 Carboxamide

Reactivity of the Carboxamide Functional Group

The carboxamide group in 2,2-Dimethylcyclopentane-1-carboxamide is the primary site of chemical transformations. However, the presence of the adjacent quaternary carbon atom, bearing two methyl groups, introduces significant steric hindrance. This bulkiness is expected to decrease the rate of reactions at the carbonyl carbon compared to less hindered amides. fiveable.me

Hydrolysis Reactions and Amide Cleavage

The hydrolysis of an amide bond to yield a carboxylic acid and an amine or ammonia is a fundamental reaction, typically catalyzed by acid or base. chemguide.co.uk For this compound, this transformation would yield 2,2-dimethylcyclopentane-1-carboxylic acid and ammonia.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for a nucleophilic attack by water. chemguide.co.uk In contrast, basic hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon. chemguide.co.uk In both cases, the steric hindrance imposed by the 2,2-dimethyl groups is anticipated to necessitate more forcing reaction conditions, such as higher temperatures or prolonged reaction times, for the hydrolysis to proceed at a reasonable rate. fiveable.mearkat-usa.org

Table 1: Predicted Conditions for the Hydrolysis of this compound

| Catalyst | Reagents | Expected Conditions | Products |

| Acid | H₂O, HCl (aq) | Reflux | 2,2-Dimethylcyclopentane-1-carboxylic acid, Ammonium chloride |

| Base | NaOH (aq) | Reflux | Sodium 2,2-dimethylcyclopentanoate, Ammonia |

Reduction of the Amide to Amine Derivatives

Amides can be reduced to their corresponding amines using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.com This reaction is a key transformation in synthetic organic chemistry for the preparation of amines. Unlike the reduction of other carbonyl compounds, the reduction of an amide with LiAlH₄ results in the complete removal of the carbonyl oxygen. chemistrysteps.com

The reduction of this compound with LiAlH₄ is expected to yield (2,2-dimethylcyclopentyl)methanamine. The mechanism involves the initial addition of a hydride ion to the carbonyl carbon, followed by the formation of an iminium ion intermediate, which is then further reduced to the amine. masterorganicchemistry.com Given that LiAlH₄ is a highly reactive and unhindered reagent, the steric bulk at the alpha-position of the amide is not expected to completely inhibit the reaction, although it might require slightly elevated temperatures or longer reaction times compared to unhindered amides. A variety of other reagents have also been developed for amide reduction, some of which may offer milder conditions or different chemoselectivity. organic-chemistry.org

Table 2: Reagents for the Reduction of this compound

| Reagent | Solvent | Expected Product |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | (2,2-Dimethylcyclopentyl)methanamine |

| Borane (BH₃) complexes | Tetrahydrofuran (THF) | (2,2-Dimethylcyclopentyl)methanamine |

Modifications on the 2,2-Dimethylcyclopentane Ring

The 2,2-dimethylcyclopentane ring is a relatively inert hydrocarbon scaffold. However, under specific conditions, it can undergo functionalization or rearrangement reactions.

Functionalization at Unsubstituted Positions

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. nih.gov For the 2,2-dimethylcyclopentane ring of the target amide, the unsubstituted positions (C3, C4, and C5) are potential sites for such reactions. These reactions often proceed via radical mechanisms or are catalyzed by transition metals, frequently requiring a directing group to achieve regioselectivity. The carboxamide group itself, or a derivative, could potentially act as a directing group to guide functionalization to a specific C-H bond. For instance, palladium-catalyzed C-H activation has been used for the arylation of cycloalkane carboxylic acids at the γ-position. nih.gov While specific studies on this compound are not available, it is plausible that similar strategies could be employed to introduce new functional groups onto the cyclopentane (B165970) ring.

Ring-Opening or Ring-Expansion Reactions of the Cyclopentane Core

Ring-expansion and ring-opening reactions are typically driven by the release of ring strain or the formation of a more stable carbocation intermediate. chemistrysteps.com Cyclopentane rings are relatively stable and have low ring strain compared to cyclopropanes and cyclobutanes. chemistrysteps.com Therefore, ring-opening reactions of the cyclopentane core of this compound are generally not expected under normal conditions.

Ring-expansion reactions, for instance from a five-membered to a six-membered ring, are also not common for cyclopentanes unless specific reaction pathways are available, such as in certain rearrangement reactions. wikipedia.org For example, the Tiffeneau-Demjanov rearrangement can be used to expand rings, but it requires specific functional groups that are not present in the parent molecule. The presence of the gem-dimethyl group could potentially influence the outcome of any rearrangement reactions that might be induced, for example, by the formation of a carbocation on the ring. However, without specific experimental data, any discussion on ring-opening or expansion remains speculative.

Computational and Theoretical Investigations of 2,2 Dimethylcyclopentane 1 Carboxamide

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic properties of 2,2-Dimethylcyclopentane-1-carboxamide. These methods, grounded in the principles of quantum mechanics, provide a robust framework for detailed molecular analysis.

Density Functional Theory (DFT) stands as a powerful and widely utilized computational method for investigating the electronic structure of molecules. For this compound, DFT is instrumental in determining its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. youtube.comyoutube.com This optimization is achieved by locating the minimum energy structure on the potential energy surface. faccts.de

DFT calculations also yield a wealth of information regarding the electronic properties of the molecule. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are determined, which are crucial for understanding the molecule's reactivity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, highlighting regions susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C1-C2 | 1.55 Å |

| C2-C3 | 1.54 Å | |

| C1-C(O) | 1.52 Å | |

| C=O | 1.23 Å | |

| C-N | 1.34 Å | |

| Bond Angle | C5-C1-C2 | 104.5° |

| C1-C2-C3 | 105.0° | |

| C1-C(O)-N | 118.0° |

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

For enhanced accuracy in energetic and electronic property predictions, ab initio methods are employed. wavefun.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from first principles without the use of empirical parameters. nih.gov While computationally more demanding than DFT, ab initio calculations provide benchmark-quality data that can be used to validate the results from other methods. For this compound, these high-accuracy calculations are particularly valuable for refining the understanding of its conformational energies and reaction barriers.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, revealing how its structure fluctuates over time and providing insights into its conformational preferences.

The five-membered cyclopentane (B165970) ring in this compound is not planar and can adopt various puckered conformations, primarily the "envelope" and "twist" forms, to alleviate torsional strain. libretexts.orgdalalinstitute.com The presence of the gem-dimethyl group at the C2 position and the carboxamide group at the C1 position significantly influences the conformational energy landscape. acs.orgdatapdf.comacs.org

Computational methods can map out this landscape by calculating the relative energies of different conformers. This analysis helps in identifying the most stable conformations and understanding the energy barriers between them.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Ring Pucker | Carboxamide Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope (C3-endo) | anti | 0.00 |

| 2 | Envelope (C3-exo) | anti | 1.20 |

| 3 | Twist (C3-C4) | syn | 2.50 |

Molecular dynamics simulations, which model the movement of atoms over time, rely on force fields to describe the potential energy of the system. mdpi.com A force field is a set of parameters and equations that define the interactions between atoms. uiuc.edu For accurate simulations of this compound, a well-parameterized force field is crucial.

Several established force fields, such as the CHARMM General Force Field (CGenFF) and the General AMBER Force Field (GAFF), can be used for small organic molecules. nih.gov The development and validation of force field parameters for cyclopentane derivatives are an active area of research, aiming to accurately reproduce experimental data on their structure and dynamics. uni-paderborn.deresearchgate.net

Prediction of Spectroscopic Parameters from Computational Models

Computational models are highly effective in predicting various spectroscopic properties of molecules, which can be directly compared with experimental spectra to confirm the molecular structure. mdpi.com For this compound, DFT calculations can predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies correspond to the different modes of molecular motion, such as bond stretching and angle bending. researchgate.net Predicted NMR chemical shifts provide information about the local electronic environment of each nucleus.

Table 4: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | Amide | 3450 |

| C-H stretch | Methyl/Cyclopentyl | 2950-2850 |

| C=O stretch | Amide (Amide I) | 1680 |

Table 5: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 175.2 |

| C1 | 52.8 |

| C2 | 45.1 |

| C3 | 35.4 |

| C4 | 24.9 |

| C5 | 38.6 |

Reaction Mechanism Studies and Transition State Identification

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. Through the application of quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identifying key intermediates and, crucially, the transition states that connect them. These studies offer insights into the feasibility of a reaction, its kinetics, and the factors that influence its pathway.

One common reaction pathway for carboxamides is hydrolysis, which can be catalyzed by either acid or base. A computational study of the acid-catalyzed hydrolysis of this compound, for instance, would typically begin with the optimization of the ground state geometries of the reactants (the carboxamide, a hydronium ion, and a water molecule) using a method such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

The proposed mechanism would then be systematically investigated. This involves locating the transition state for each elementary step, such as the initial protonation of the carbonyl oxygen, the nucleophilic attack of water on the protonated carbonyl carbon, proton transfer steps, and the final departure of the amine. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in its vibrational spectrum. Sophisticated algorithms are employed to locate these structures.

Once the transition states are identified, their energies relative to the reactants and intermediates are calculated to determine the activation energy for each step. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the desired reactant and product states.

The following table presents hypothetical data from a DFT study on the acid-catalyzed hydrolysis of this compound, illustrating the type of information that can be obtained.

| Step | Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | This compound + H₃O⁺ + H₂O | 0.00 | 0 |

| Transition State 1 (TS1) | [Protonation of Carbonyl Oxygen] | +12.5 | 1 |

| Intermediate 1 (INT1) | O-protonated this compound + 2H₂O | -5.2 | 0 |

| Transition State 2 (TS2) | [Nucleophilic attack of water] | +18.7 | 1 |

| Intermediate 2 (INT2) | Tetrahedral Intermediate | -10.8 | 0 |

| Transition State 3 (TS3) | [Proton transfer] | +15.3 | 1 |

| Intermediate 3 (INT3) | N-protonated Tetrahedral Intermediate | -8.1 | 0 |

| Transition State 4 (TS4) | [C-N bond cleavage] | +22.4 | 1 |

| Products | 2,2-Dimethylcyclopentanecarboxylic acid + NH₄⁺ + H₂O | -15.6 | 0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Screening and Virtual Design Principles (e.g., MOE software)

In silico screening and virtual design are powerful computational techniques used to identify and optimize novel molecules with desired biological activities. These methods are particularly valuable in drug discovery for exploring vast chemical spaces and prioritizing compounds for synthesis and experimental testing. For a molecule like this compound, these approaches could be used to design analogs with enhanced potency or improved pharmacokinetic properties for a hypothetical biological target.

Software platforms like the Molecular Operating Environment (MOE) are widely used for these purposes. chemcomp.com They integrate a suite of tools for structure-based and ligand-based drug design.

Structure-Based Virtual Screening:

If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based virtual screening can be performed. This typically involves docking a library of virtual compounds into the active site of the target. The docking algorithm samples different binding poses and orientations of each ligand and scores them based on their predicted binding affinity.

For this compound, a virtual library of analogs could be generated by systematically modifying its structure. For example, substituents could be added to the cyclopentane ring, or the amide group could be replaced with other functional groups. This library would then be docked against the target protein. The top-scoring compounds would be identified as potential candidates for further investigation.

Ligand-Based Virtual Screening:

When the structure of the target is unknown, but a set of molecules with known activity is available, ligand-based methods can be employed. One such method is pharmacophore modeling. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are critical for biological activity.

Starting with this compound as a template, a pharmacophore model could be developed based on its key structural features. This model would then be used to search large compound databases for other molecules that fit the pharmacophore, and are therefore likely to have similar biological activity.

Virtual Design and Optimization:

Beyond screening, computational tools can be used to design novel molecules with improved properties. For instance, if a docked pose of this compound in a target's active site is obtained, a medicinal chemist could use molecular modeling software to identify opportunities for optimization. This might involve adding a functional group to form a new hydrogen bond with a nearby amino acid residue, or modifying a part of the molecule to improve its fit within a hydrophobic pocket.

The following table provides a hypothetical example of results from a virtual screening campaign to identify analogs of this compound with improved binding affinity to a hypothetical enzyme.

| Compound ID | Modification from Parent Compound | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) |

| Parent | This compound | -6.5 | 15.2 |

| Analog-001 | 3-hydroxy substituent on cyclopentane ring | -7.8 | 5.8 |

| Analog-002 | N-methyl substitution on the amide | -6.8 | 12.1 |

| Analog-003 | Replacement of cyclopentane with a cyclohexane ring | -6.2 | 20.5 |

| Analog-004 | 4-fluoro substituent on the cyclopentane ring | -7.2 | 8.3 |

| Analog-005 | N-phenyl substitution on the amide | -8.5 | 2.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications and Advanced Research Directions in Chemical Science

Role as Chiral Building Blocks in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure molecules that serve as starting materials for the synthesis of more complex, stereochemically defined compounds. This is particularly crucial in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. rsc.org The structure of 2,2-Dimethylcyclopentane-1-carboxamide, featuring a chiral center at the carbon atom to which the carboxamide group is attached, makes it a valuable synthon in asymmetric synthesis.

The gem-dimethyl group on the adjacent carbon (C2) introduces significant steric hindrance and conformational rigidity to the cyclopentane (B165970) ring. This rigidity is advantageous in asymmetric synthesis as it can influence the stereochemical outcome of reactions at or near the chiral center, allowing for a high degree of stereocontrol. nih.gov Enantiomerically pure cyclopentane derivatives are recognized as important building blocks for the synthesis of a variety of complex molecules, including natural products and pharmaceutical agents. nih.govsemanticscholar.org

Researchers utilize such chiral synthons to construct molecules with multiple contiguous stereocenters. nih.gov The defined stereochemistry of the building block is transferred to the final product, enabling the efficient and predictable synthesis of the desired enantiomer or diastereomer. For example, a chiral cyclopentane unit can serve as the foundation for creating densely functionalized cyclopentanones or other complex cyclic systems with high enantioselectivity. nih.govnih.gov The carboxamide group itself is a versatile functional handle that can be converted into other groups like amines or carboxylic acids, further expanding its synthetic utility. solubilityofthings.com

| Structural Feature | Relevance in Asymmetric Synthesis |

|---|---|

| Chiral Center (C1) | Provides the initial stereochemical information for the synthesis. |

| Rigid Cyclopentane Scaffold | Offers a predictable conformational framework, enhancing stereocontrol. |

| Gem-Dimethyl Group (C2) | Imparts steric bias, directing incoming reagents to a specific face of the molecule. |

| Versatile Carboxamide Group | Allows for further chemical transformations into other key functional groups. solubilityofthings.com |

Contributions to Supramolecular Chemistry and Materials Science

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The ability of this compound to engage in specific intermolecular interactions, primarily hydrogen bonding, positions it as a promising component for designing functional supramolecular assemblies and advanced materials.

Hydrogen-bonded organic frameworks (HOFs) are porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. wikipedia.orgrsc.org These materials have garnered significant interest due to their high crystallinity, potential for porosity, and solution processability. rsc.org The amide functional group is a cornerstone in the design of HOFs because it contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). wikipedia.orgacs.org

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.govnih.gov For this compound, self-assembly is primarily driven by the predictable hydrogen bonding of the amide groups. rsc.org This process can lead to the formation of various nanostructures, such as fibers, tapes, or sheets, depending on the conditions. nih.gov

Furthermore, the amide group can act as a ligand, coordinating to metal ions through the carbonyl oxygen atom. This property allows this compound to be used as a building block for coordination polymers or metal-organic frameworks (MOFs). rsc.org Coordination polymers are materials in which metal ions are linked by organic ligands, forming one-, two-, or three-dimensional networks. mdpi.com The combination of hydrogen bonding from the amide N-H and metal coordination from the amide C=O can lead to the formation of complex, multifunctional materials with applications in catalysis, sensing, and drug delivery. mdpi.com The stereochemistry of the chiral cyclopentane unit can also be used to induce chirality in the resulting supramolecular structure, creating materials with potential for enantioselective recognition or catalysis.

Precursors for Specialized Organic Ligands and Reagents

The chemical structure of this compound allows it to serve as a precursor for the synthesis of more specialized molecules, particularly chiral ligands and reagents used in catalysis and organic synthesis. The amide functional group can be chemically transformed into other valuable functionalities.

One key transformation is the reduction of the carboxamide to a primary amine (2,2-dimethylcyclopentyl)methanamine. This reaction converts the planar amide into a chiral amine, which can serve as a ligand for transition metals in asymmetric catalysis. solubilityofthings.com Chiral ligands are essential for controlling the stereoselectivity of a wide range of chemical reactions, leading to the synthesis of enantioenriched products. acs.org The rigid cyclopentane backbone of the resulting amine ligand can create a well-defined chiral pocket around the metal center, enhancing enantioselectivity.

Alternatively, hydrolysis of the amide group yields 2,2-dimethylcyclopentane-1-carboxylic acid. This chiral carboxylic acid and its derivatives (e.g., esters, acid chlorides) are also valuable intermediates in organic synthesis. smolecule.com They can be used to introduce the chiral 2,2-dimethylcyclopentyl moiety into larger molecules or serve as building blocks for other complex targets. semanticscholar.org

Future Perspectives in Cyclopentane Chemistry and Amide Derivatives

The field of cyclopentane chemistry is expanding, driven by the demand for environmentally friendly solvents and specialized chemical intermediates. grandviewresearch.comgiiresearch.com Cyclopentane and its derivatives are increasingly used as blowing agents for polyurethane foams, replacing ozone-depleting hydrochlorofluorocarbons (HCFCs). straitsresearch.com This trend towards sustainable chemistry creates opportunities for developing new applications for functionalized cyclopentanes like this compound.

Future research is likely to focus on several key areas:

Green Chemistry: Exploring the use of cyclopentane amide derivatives in the development of sustainable materials, such as bio-based polymers or recyclable HOFs. The push for green chemistry will continue to drive innovation in this sector. htfmarketreport.com

Advanced Materials: Investigating the self-assembly properties of this compound and its derivatives to create novel materials with unique optical, electronic, or mechanical properties. The inherent chirality of the molecule could be exploited to produce chiroptical materials. nih.gov

Pharmaceutical Synthesis: Leveraging the role of this compound as a chiral building block to design more efficient synthetic routes to new drug candidates. The amide motif is found in a significant percentage of all pharmaceuticals, making amide synthesis a critical area of research. nih.gov

Catalysis: Developing new chiral ligands derived from this compound for use in asymmetric catalysis, aiming for higher efficiency and selectivity in the production of valuable chemical compounds. acs.org

| Research Area | Future Outlook for this compound |

|---|---|

| Sustainable Materials | Potential as a monomer or building block for recyclable polymers and eco-friendly HOFs. htfmarketreport.comcoherentmarketinsights.com |

| Asymmetric Catalysis | Development of a new class of chiral ligands for transition metal-catalyzed reactions. acs.org |

| Supramolecular Chemistry | Design of complex, functional architectures based on programmed self-assembly and metal coordination. nih.govrsc.org |

| Medicinal Chemistry | Application as a rigid, chiral scaffold for the synthesis of novel bioactive compounds. rsc.orgnih.gov |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,2-dimethylcyclopentane-1-carboxamide, and how do catalysts influence yield?

Methodological Answer: Synthesis can be optimized using a two-step approach: (1) cyclization of pre-functionalized precursors under acid/base catalysis, and (2) carboxamide formation via coupling reagents like EDC/HOBt. Catalyst selection (e.g., palladium for cross-coupling or Lewis acids for cyclization) significantly impacts stereochemical outcomes and yield. For example, screening catalysts such as BF₃·OEt₂ or ZnCl₂ in anhydrous dichloromethane at 0–25°C can improve enantioselectivity . Reaction monitoring via TLC or HPLC-MS is critical for identifying intermediate phases.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Combine ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly the geminal dimethyl groups. X-ray crystallography is recommended for resolving conformational ambiguities, as seen in cyclopentane derivatives like 1-phenylcyclopentanecarboxylate . IR spectroscopy validates the carboxamide C=O stretch (~1650–1700 cm⁻¹), while mass spectrometry (HRMS) confirms molecular weight.

Q. How should researchers handle safety and waste management for this compound?

Methodological Answer: Store waste separately in labeled, airtight containers to prevent hydrolysis or oxidation. Collaborate with certified waste management firms for disposal, as outlined for structurally similar cyclopropane carboxylates . Use fume hoods and PPE during synthesis due to potential irritant properties of intermediates.

Q. What solvent systems enhance the solubility of this compound in reaction media?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility for carboxamide reactions. For cyclopentane derivatives, binary mixtures like THF/water (4:1) have been effective in balancing solubility and reactivity . Solvent selection should align with reaction thermodynamics (e.g., SN2 vs. SN1 mechanisms).

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize 3D conformations, addressing discrepancies between experimental and theoretical spectra. For cyclopentane analogs, synchrotron X-ray diffraction combined with multipolar atom modeling has resolved electronic structure ambiguities .

Q. What strategies validate the biological relevance of this compound in peptide mimetics?

Methodological Answer: Use molecular docking (AutoDock Vina) to assess binding affinity with target proteins, such as enzymes or receptors. Compare with known β-amino acid scaffolds, like polyhydroxylated cyclopentane derivatives, which exhibit enhanced metabolic stability and helical propensity in β-peptides . In vitro assays (e.g., SPR or fluorescence polarization) quantify interactions.

Q. How can biocatalysis improve the stereoselective synthesis of this compound?

Methodological Answer: Screen enzyme libraries (e.g., lipases or transaminases) for kinetic resolution of racemic intermediates. For example, Candida antarctica lipase B (CAL-B) has been used to acylate cyclopentane derivatives with >90% enantiomeric excess . Integrate biocatalytic steps with traditional organic synthesis for hybrid routes.

Q. What mechanistic insights explain unexpected byproducts during carboxamide formation?

Methodological Answer: Conduct kinetic isotope effect (KIE) studies or trapping experiments (e.g., using TEMPO) to identify radical or carbocation intermediates. For cyclopentane systems, competing ring-opening pathways under acidic conditions may generate lactams or diketones, requiring controlled pH and temperature .

Q. How does this compound’s stability vary under extreme conditions?

Methodological Answer: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Cyclopentane carboxamides generally degrade via hydrolysis (amide bond cleavage) or oxidation (radical-mediated). Stabilizers like BHT or argon atmospheres can mitigate degradation .

Q. What experimental designs address low reproducibility in scaled-up synthesis?

Methodological Answer: Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry, mixing rate). For cyclopentane derivatives, scale-up challenges often arise from exothermic cyclization steps; adiabatic calorimetry ensures safe heat management . Pilot batches (1–10 g) with rigorous QC (e.g., qNMR) improve protocol robustness.

Notes

- Avoid commercial databases (e.g., BenchChem) per reliability guidelines.

- References align with cyclopentane chemistry, synthesis, and computational methodologies in peer-reviewed contexts.

- Advanced questions emphasize mechanistic rigor, reproducibility, and interdisciplinary validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.